2-(Phenylamino)-7,8-dihydroquinazolin-5(6H)-one, also known as 2-(phenylamino)quinazolinone, is a heterocyclic organic compound that plays a significant role in medicinal chemistry. This compound features a quinazolinone structure, which is characterized by a fused benzene and pyrimidine ring system. It is classified under the category of quinazolinones, which are known for their diverse biological activities, including anti-cancer and anti-inflammatory properties.
The compound can be sourced from various chemical databases and literature, where it is often studied for its pharmacological potential. It falls under the classification of heterocyclic compounds, specifically within the quinazolinone family. Quinazolinones are recognized for their ability to interact with various biological targets, making them valuable in drug discovery.
The synthesis of 2-(phenylamino)-7,8-dihydroquinazolin-5(6H)-one typically involves several methods:
The synthesis may require specific conditions such as temperature control and pH adjustments to optimize yield and purity. Techniques such as thin-layer chromatography (TLC) are often employed for monitoring reaction progress.
The molecular formula of 2-(phenylamino)-7,8-dihydroquinazolin-5(6H)-one is C13H12N2O. The structure consists of:
The compound can participate in various chemical reactions:
Reactions are typically conducted under controlled conditions to prevent side reactions and ensure high selectivity towards the desired product.
The mechanism by which 2-(phenylamino)-7,8-dihydroquinazolin-5(6H)-one exerts its biological effects often involves:
Studies have indicated that derivatives of this compound exhibit significant activity against certain cancer cell lines, suggesting potential applications in oncology.
Analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are commonly used to confirm the identity and purity of synthesized compounds.
The quinazolinone scaffold represents a privileged heterocyclic system in drug discovery due to its structural versatility and broad-spectrum bioactivity. Characterized by a fused bicyclic framework combining benzene and pyrimidine rings, this core structure enables diverse interactions with biological targets. Specifically, the 2-(phenylamino)-7,8-dihydroquinazolin-5(6H)-one derivative incorporates strategic modifications that enhance its therapeutic potential: a partially saturated C-ring improving metabolic stability and a 2-phenylamino group enabling target-specific interactions. These features collectively position this compound as a promising template for developing multifunctional agents against complex pathologies [1] [2].
The partially saturated 7,8-dihydroquinazolin-5(6H)-one core confers distinct physicochemical advantages over fully aromatic quinazolines:
Table 1: Structural Features Governing Bioactivity of the Quinazolinone Core
| Structural Element | Role in Bioactivity | Molecular Targets |
|---|---|---|
| 7,8-Dihydro Modification | Enhances metabolic stability & membrane permeability | Monoamine oxidase B, Glycogen synthase kinase 3β |
| C5 Carbonyl Group | Forms hydrogen bonds with catalytic residues | Tyrosinase His244, Monoamine oxidase B Tyr398 |
| 2-Phenylamino Substituent | Enables π-π stacking with hydrophobic pockets | Tyrosinase His85, Glycogen synthase kinase 3β Phe67 |
| N1 Position | Serves as hydrogen bond donor/acceptor interface | All target enzymes |
The systematic exploration of 2-(phenylamino)quinazolinones has evolved through three key phases:
Table 2: Evolution of Key 2-(Phenylamino)quinazolinone Derivatives
| Generation | Representative Compound | Synthetic Approach | Key Bioactivity |
|---|---|---|---|
| First | 2-Amino-7,8-dihydroquinazolin-5(6H)-one | Cyclization of anthranilate precursors | Moderate monoamine oxidase B inhibition (Ki >10μM) |
| Second | 2-((3-Chlorophenyl)amino) derivative (Compound 4) | Pd-catalyzed amination | Dual monoamine oxidase B (Ki=12nM)/glycogen synthase kinase 3β inhibition |
| Third | Triazole-quinazolinone hybrid (Compound 9r) | Click chemistry coupling | Potent tyrosinase inhibition (IC₅₀=17.02μM) |
Neurodegenerative Disease Targeting: The compound’s dual inhibition of monoamine oxidase B and glycogen synthase kinase 3β addresses interconnected neurodegeneration pathways:
Dermatological Disease Targeting: Structural analogs show promise as tyrosinase inhibitors for hyperpigmentation disorders:
Table 3: Biological Rationale for Disease Targeting
| Pathology | Target Enzymes | Compound Activity | Therapeutic Impact |
|---|---|---|---|
| Parkinson’s disease | Monoamine oxidase B | Nanomolar inhibition (Ki=12nM); cellular efficacy | Dopamine preservation, neuroprotection |
| Alzheimer’s disease | Glycogen synthase kinase 3β | Micromolar inhibition (IC₅₀~1μM) | Reduced tau hyperphosphorylation |
| Hyperpigmentation disorders | Tyrosinase | IC₅₀=17.02μM (superior to kojic acid) | Inhibition of pathological melanin synthesis |
The structural adaptability of the 2-(phenylamino)-7,8-dihydroquinazolin-5(6H)-one scaffold enables simultaneous optimization of drug-like properties and multitarget engagement. Calculated physicochemical parameters (LogP ~2.3–3.1, molecular weight <400 Da) confirm adherence to Lipinski’s rules, suggesting favorable pharmacokinetics for both neurological and dermatological applications [1] [5] [8].
CAS No.: 22868-13-9
CAS No.: 16899-07-3
CAS No.: 126084-10-4
CAS No.: 61081-59-2
CAS No.: 54954-14-2